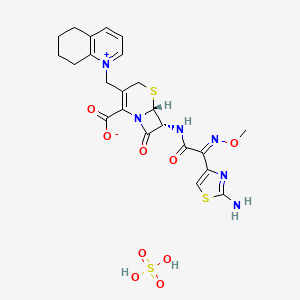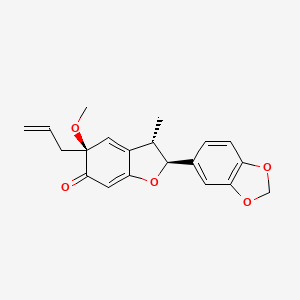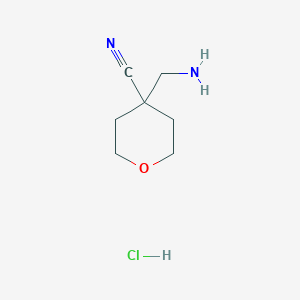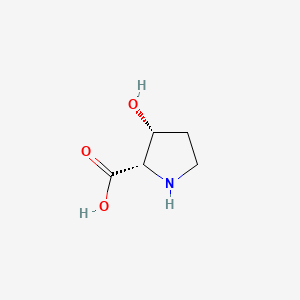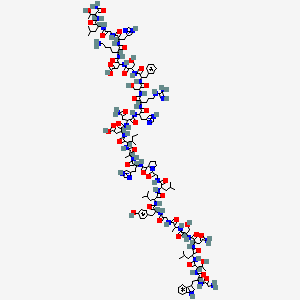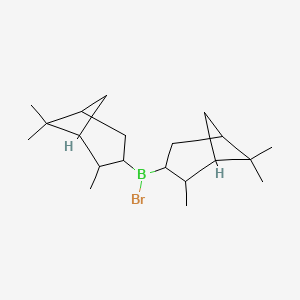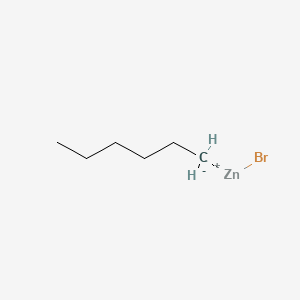
1-Hexylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylzinc bromide is an organozinc compound with the chemical formula C₆H₁₃BrZn . It is a key reagent in organic synthesis, particularly in the field of organometallic chemistry. This compound is typically used in the formation of carbon-carbon bonds, making it valuable in the synthesis of various pharmaceutical and industrial compounds .
Méthodes De Préparation
1-Hexylzinc bromide can be synthesized through several methods:
Reaction with Zinc Bromide and Hexyl Copper: This method involves reacting zinc bromide with hexyl copper in dimethylformamide (DMF) to form this compound.
Direct Reaction with Zinc and Alkyl Halides: Another common method is the direct reaction of zinc with alkyl halides in the presence of a solvent like tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
1-Hexylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and other industries .
Applications De Recherche Scientifique
1-Hexylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-hexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the hexyl group to an electrophile. This process is crucial in coupling reactions, where the compound forms new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1-Hexylzinc bromide is part of a broader class of organozinc compounds. Similar compounds include:
Phenethylzinc Bromide: Used in similar coupling reactions but with a phenethyl group instead of a hexyl group.
Butylzinc Bromide: Another organozinc compound used in organic synthesis, differing by having a butyl group.
Cyclohexylzinc Bromide: Used in the synthesis of cyclic compounds, featuring a cyclohexyl group.
Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it can form, making it particularly valuable in the synthesis of long-chain organic molecules .
Propriétés
IUPAC Name |
bromozinc(1+);hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHUAMVSWOCPN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
